molecular formula C10H11N B2922652 1-Phenylpropyl isocyanide CAS No. 86345-62-2

1-Phenylpropyl isocyanide

Cat. No. B2922652
CAS RN: 86345-62-2
M. Wt: 145.205
InChI Key: JKDBZBWFGKHKGG-UHFFFAOYSA-N
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Description

1-Phenylpropyl isocyanide is an organic compound with the functional group – N+≡C−. It is the isomer of the related nitrile (–C≡N), hence the prefix is isocyano . The organic fragment is connected to the isocyanide group through the nitrogen atom, not via the carbon . They are used as building blocks for the synthesis of other compounds .


Synthesis Analysis

Isocyanides are prepared in good to excellent yields by treatment of alcohols, thiols and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanides in the presence of secondary and tertiary alcohols, thiols and trimethysilyl ethers .


Molecular Structure Analysis

The empirical formula of this compound is C10H11NO and its molecular weight is 161.20 . The organic fragment is connected to the isocyanide group through the nitrogen atom, not via the carbon .


Chemical Reactions Analysis

Isocyanides have long been known as versatile chemical reagents in organic synthesis . Their ambivalent nature also allows them to function as a CO-substitute in palladium-catalyzed cross couplings . Over the past decades, isocyanides have emerged as practical and versatile C1 building blocks, whose inherent N-substitution allows for the rapid incorporation of nitrogeneous fragments in a wide variety of products .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 161.20 . The SMILES string is CCC@@Hc1ccccc1 .

Mechanism of Action

The mechanism of action of isocyanides involves the formation of an imidoyl radical intermediate upon the addition of a radical species to isocyanide . The imidoyl radical, depending on the reaction conditions and the species involved, can meet different fates such as oxidation to nitrilium ions .

Safety and Hazards

1-Phenylpropyl isocyanide is harmful if swallowed, in contact with skin or if inhaled . It may cause skin irritation, serious eye irritation, an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, and respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

Isocyanides have long been known as versatile chemical reagents in organic synthesis . Their ambivalent nature also allows them to function as a CO-substitute in palladium-catalyzed cross couplings . Over the past decades, isocyanides have emerged as practical and versatile C1 building blocks, whose inherent N-substitution allows for the rapid incorporation of nitrogeneous fragments in a wide variety of products . Recent developments in palladium catalyzed isocyanide insertion reactions have significantly expanded the scope and applicability of these imidoylative cross-couplings . This suggests that there is still much progress to be expected in the field of isocyanide chemistry .

properties

IUPAC Name

1-isocyanopropylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDBZBWFGKHKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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